2,2-Dipropylcyclohexanone
Description
2,2-Dipropylcyclohexanone (C₁₂H₂₂O) is a cyclohexanone derivative substituted with two propyl groups at the 2-position of the ketone ring. This structural modification significantly alters its physical and chemical properties compared to unsubstituted cyclohexanone. The propyl groups introduce steric bulk and enhance lipophilicity, making the compound less polar and more soluble in organic solvents. The compound’s applications may span industrial solvents, intermediates in organic synthesis, or precursors for fragrances, though specific uses require further validation.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,2-dipropylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3-10H2,1-2H3 |
InChI Key |
JVANTSALPQTEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1=O)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key differences between 2,2-dipropylcyclohexanone and related cyclohexanone derivatives:
Substituent Effects on Physical Properties
- Lipophilicity: The two propyl groups in 2,2-dipropylcyclohexanone contribute to a higher estimated logP (~3.2) compared to 2-methylcyclohexanone (logP ≈1.5) , making it more suitable for non-aqueous applications.
- Polar Surface Area (PSA): The dipropyl derivative’s PSA (~17.1) aligns with unmodified cyclohexanone, whereas amino- or hydroxyl-substituted analogs (e.g., ) exhibit higher PSA values (~50), enhancing water solubility and bioavailability.
- Steric Effects : Bulky substituents like benzyl or methoxyphenylmethyl reduce ketone reactivity by hindering nucleophilic attack, whereas smaller groups (e.g., methyl) retain higher reactivity.
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